Thiocolchicoside, the active ingredient in Coltramyl, is obtained from the plant Colchicum autumnale, commonly known as autumn crocus. This plant has been utilized in traditional medicine for its anti-inflammatory and analgesic properties.
Coltramyl is classified as a muscle relaxant and falls under the broader category of non-steroidal anti-inflammatory drugs (NSAIDs). It is often used in combination with other medications to enhance its therapeutic effects.
The synthesis of thiocolchicoside involves several chemical reactions starting from colchicine derivatives. A notable method includes the demethylation of colchicine to yield thiocolchicine, followed by glycosylation to produce thiocolchicoside. The process typically requires careful control of reaction conditions to ensure high yields and purity of the final product.
Coltramyl's molecular formula is with a molecular weight of approximately 563.6 g/mol. Its structure features multiple functional groups including hydroxyls and a sulfur atom, contributing to its biological activity.
Coltramyl undergoes various chemical reactions that are critical for its pharmacological activity. These include:
The stability of Coltramyl under physiological conditions is crucial for its effectiveness. Studies have shown that it maintains structural integrity in acidic environments, which is significant for oral administration .
The mechanism by which Coltramyl exerts its muscle relaxant effects involves inhibition of neurotransmitter release at the neuromuscular junction, leading to decreased muscle tone and relaxation. This action is mediated through interactions with specific receptors involved in muscle contraction pathways.
Research indicates that thiocolchicoside acts on gamma-aminobutyric acid (GABA) receptors, enhancing inhibitory neurotransmission and thereby promoting relaxation of skeletal muscles .
Coltramyl appears as a white to off-white crystalline powder. It is soluble in ethanol and slightly soluble in water, which influences its formulation for therapeutic use.
Relevant analyses often include high-performance liquid chromatography (HPLC) to assess purity and confirm structural integrity .
Coltramyl has several scientific uses:
Thiocolchicoside originated from systematic structural modifications of colchicoside, a natural glycoside isolated from Gloriosa superba and related Colchicum species. Initial research in the mid-20th century focused on colchicine’s anti-inflammatory properties but encountered toxicity limitations. The strategic replacement of the C10 methoxy group with a methylthio (-SCH₃) moiety yielded thiocolchicoside, markedly altering its biological profile. This modification preserved the compound’s tubulin-binding tropolone ring while enhancing its affinity for neural receptors over mitotic disruption [1] [4].
Early pharmacological screening revealed thiocolchicoside’s unexpected myorelaxant effects, distinct from colchicine’s antimitotic activity. By the 1990s, it was commercialized in Europe under brands like Coltramyl and Muscoril for acute spinal conditions. Crucially, its development exemplifies targeted molecular redesign: maintaining the glucosidic moiety (β-D-glucopyranosyloxy group) was later found essential for blood-brain barrier penetration and receptor interactions [4] [5].
Table 1: Evolution of Thiocolchicoside Derivatives
Compound | Structural Modification | Primary Activity Shift |
---|---|---|
Colchicine | N/A (Natural compound) | Antimitotic, anti-gout |
Colchicoside | Addition of glucose moiety | Reduced cytotoxicity, muscle relaxation |
Thiocolchicoside | C10 -OCH₃ to -SCH₃ substitution | Enhanced GABAergic/glycinergic affinity |
Thiocolchicoside’s systematic IUPAC name is:N-[(7S)-1,2-Dimethoxy-10-(methylthio)-9-oxo-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl]acetamide [5].
Structurally, it integrates three key domains:
Within muscle relaxant pharmacophores, thiocolchicoside is classified as a non-sedative spasmolytic due to its absence of GABA-potentiating effects. Unlike benzodiazepines (which enhance GABAₐ chloride currents), it acts as a competitive antagonist at inhibitory receptors. This places it in a niche category with compounds like eperisone, though its dual glycine antagonism provides broader neural circuit modulation [4] [9].
Table 2: Functional Groups and Pharmacological Roles
Molecular Domain | Key Functional Groups | Pharmacological Role |
---|---|---|
Tropolone ring | Methoxy groups at C1/C2, keto at C9 | Tubulin binding, membrane stabilization |
Glucosidic linker | β-D-glucopyranosyloxy at C3 | Solubility, BBB penetration |
C10 modification | Methylthio (-SCH₃) | Enhanced receptor affinity |
Modern research leverages thiocolchicoside as a mechanistic probe for inhibitory neurotransmission. Studies confirm its nanomolar-range affinity for:
This multi-receptor engagement enables investigation of neural hyperexcitability pathways. For instance, its pro-convulsant effects at high doses elucidate GABAergic tone regulation in epilepsy models [1]. Recent in vitro work also reveals unexpected immunomodulatory actions: thiocolchicoside suppresses RANKL-induced osteoclastogenesis via NF-κB pathway inhibition, suggesting applications in bone-metabolic disorders [5].
In quantitative systems pharmacology (QSP), thiocolchicoside serves as a test case for functional-pharmacological coupling. Computational models simulate how task-specific neural activation (e.g., during motor challenges) may enhance drug delivery to engaged circuits—a paradigm for CNS-targeted therapy [3] [8].
Table 3: Neuropharmacological Profile vs. Other Muscle Relaxants
Compound | Primary Receptor Target | Sedative Effect | Research Utility |
---|---|---|---|
Thiocolchicoside | GABAₐ competitive antagonist | No | Glycinergic/GABAergic probe |
Tolperisone | Na⁺ channel blocker | Mild | Spinal reflex inhibition studies |
Baclofen | GABAᴮ agonist | Yes | Spasticity pathway analysis |
Emerging applications include oncology research, where its metabolite 3-demethylthiocolchicine (SL59.0955) demonstrates antiproliferative effects in leukemia and carcinoma lines via microtubule disruption [4] [5]. Nevertheless, its therapeutic utility remains confined to acute musculoskeletal contexts due to genomic toxicity risks.
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7